molecular formula C29H37N3O3 B1473695 Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate CAS No. 475084-96-9

Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate

Cat. No. B1473695
M. Wt: 475.6 g/mol
InChI Key: TUQMNTRUQSTQNJ-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate” is a chemical compound with the molecular formula C29H37N3O3. It is known as a derivative of Selexipag, a drug developed by Nippon Shinyaku under the brand name of Uptravi®, for the treatment of pulmonary arterial hypertension .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4- [N- (5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol with tert-butyl bromoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in a solvent like toluene at low temperatures . The yield of the reaction varies depending on the specific conditions used, with reported yields ranging from 72% to 100% .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate” consists of a pyrazine ring substituted with two phenyl groups and an isopropylamino group. This structure is further linked to a butoxyacetic acid moiety through an amine linkage .


Chemical Reactions Analysis

The compound is a prodrug, meaning it is metabolized in the body to produce the active drug. The active form of the drug, known as MRE-269, is a highly selective agonist for the prostacyclin (PGI2) receptor . This receptor is involved in the dilation of blood vessels, which is why the drug is used in the treatment of pulmonary arterial hypertension .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 475.6 g/mol. It is predicted to have a boiling point of 592.3±50.0℃, a density of 1.090±0.06 g/cm3, and a pKa of 2.40±0.10 . The compound is also predicted to have a flash point of 312.0±30.1℃ .

Safety And Hazards

The safety information available for this compound indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . As such, precautions should be taken when handling this compound to avoid exposure.

properties

IUPAC Name

tert-butyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N3O3/c1-22(2)32(18-12-13-19-34-21-26(33)35-29(3,4)5)25-20-30-27(23-14-8-6-9-15-23)28(31-25)24-16-10-7-11-17-24/h6-11,14-17,20,22H,12-13,18-19,21H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQMNTRUQSTQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCOCC(=O)OC(C)(C)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate

Synthesis routes and methods

Procedure details

22.84 g of 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol was dissolved in 160 ml of benzene and 10.73 g of tetra-n-butylammonium hydrogen sulfate and 160 ml of an aqueous 40% potassium hydroxide solution were added. While stirring vigorously under ice cooling, 10.73 g of tert-butyl bromoacetate was added dropwise so as to control the inner temperature within a range from 5 to 10° C. After stirring for 45 minutes, an ice bath was removed and the mixture was stirred at room temperature for one hour. The reaction solution was diluted with water and then extracted with diethyl ether. The extract was washed with water and dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography to obtain 21.70 g of the desired compound as a pale yellow oily substance.
Quantity
22.84 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
10.73 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.73 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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